Leoidin

Descripción

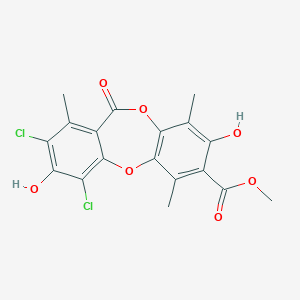

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLFRVZNHRFQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347940 | |

| Record name | Leoidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-54-7 | |

| Record name | Leoidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leoidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leoidin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoidin, a chlorinated depsidone derived from lichens, has emerged as a molecule of significant interest due to its potent and specific biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and characterized mechanisms of action of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its potential as an antibacterial and as a modulator of drug transporter activity. This document summarizes key quantitative data, provides detailed experimental methodologies for its isolation and biological characterization, and visualizes its known signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a secondary metabolite produced by the lichen Lecanora gangaleoides.[1] Structurally, it is classified as a depsidone, a group of polyketide compounds known for their diverse biological activities. The discovery of this compound and its subsequent characterization have revealed its potential as a lead compound in antibacterial drug discovery and as a tool for studying drug transport mechanisms. Its primary modes of action include the potent inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) and the modulation of the human organic anion transporting polypeptides OATP1B1 and OATP1B3.

Discovery and Natural Source

This compound was first isolated from the lichen Lecanora gangaleoides. This lichen is the primary known natural source of the compound. The initial discovery and structure elucidation of this compound were pivotal in expanding the chemical diversity of known depsidones and spurred further investigation into the biological activities of this class of natural products.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₈H₁₄Cl₂O₇ |

| Molar Mass | 413.208 g/mol |

| Melting Point | 232-233 °C |

| Class | Depsidone |

Biological Activity and Mechanism of Action

This compound exhibits distinct biological activities, primarily as an antibacterial agent and as an inhibitor of specific human drug transporters.

Antibacterial Activity: Inhibition of Phenylalanyl-tRNA Synthetase

This compound's antibacterial properties stem from its ability to inhibit bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein biosynthesis.[2][3] By binding to PheRS, this compound prevents the charging of tRNA with phenylalanine, a critical step in the translation process. This leads to a depletion of phenylalanyl-tRNA, stalling protein synthesis and ultimately causing bacterial growth arrest.[4][5]

Quantitative Data for PheRS Inhibition:

| Parameter | Value | Organism |

| IC₅₀ | 42 µM | Bacteria |

The inhibition of PheRS by this compound triggers a cascade of events within the bacterial cell, most notably the stringent response. This is a stress response characterized by the production of guanosine tetraphosphate (ppGpp), which leads to a global downregulation of transcription and translation, further contributing to the cessation of growth.[4]

Signaling Pathway of this compound-Induced Bacterial Growth Arrest:

Caption: this compound inhibits PheRS, leading to the accumulation of uncharged tRNA-Phe, which triggers the stringent response and results in bacterial growth arrest.

Inhibition of OATP1B1 and OATP1B3 Transporters

This compound is a potent inhibitor of the human organic anion transporting polypeptides OATP1B1 and OATP1B3. These transporters are primarily expressed in the liver and play a crucial role in the uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions.

Quantitative Data for OATP1B1 and OATP1B3 Inhibition:

| Transporter | Kᵢ Value |

| OATP1B1 | 0.08 µM |

| OATP1B3 | 1.84 µM |

Experimental Protocols

Isolation of this compound from Lecanora gangaleoides

The following is a generalized protocol for the isolation of depsidones like this compound from lichen material, based on common extraction and chromatography techniques.

Experimental Workflow for this compound Isolation:

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Methodology:

-

Collection and Preparation: Collect fresh Lecanora gangaleoides lichen material. Clean the lichen of any debris and dry it thoroughly.

-

Extraction: Grind the dried lichen material to a fine powder. Extract the powder with a suitable organic solvent, such as acetone, at room temperature for an extended period (e.g., 48 hours).

-

Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate under reduced pressure to yield a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute the column with a solvent gradient, typically a mixture of toluene, dioxane, and acetic acid (e.g., starting with 180:45:5 and gradually increasing polarity).

-

Fraction Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Visualize the spots under UV light and with appropriate staining reagents.

-

Purification: Combine the fractions containing this compound and concentrate them. Purify this compound further by recrystallization from a suitable solvent system (e.g., cyclohexane/toluene).

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation of tRNA with phenylalanine.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, KCl, DTT, purified bacterial PheRS, and radiolabeled [¹⁴C]-phenylalanine.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding tRNA specific for phenylalanine (tRNAPhe).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Precipitation: Stop the reaction and precipitate the charged tRNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled phenylalanine, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

OATP1B1 and OATP1B3 Inhibition Assay

This cell-based assay determines the inhibitory effect of this compound on the transport activity of OATP1B1 and OATP1B3.

Methodology:

-

Cell Culture: Use stable cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells). Culture the cells to confluence in appropriate multi-well plates.

-

Inhibitor Pre-incubation: Wash the cells with a pre-warmed buffer. Add buffer containing various concentrations of this compound or a vehicle control and pre-incubate for a specific time.

-

Substrate Addition: Remove the inhibitor solution and add a solution containing a fluorescent substrate for OATP1B1/1B3 (e.g., 8-fluorescein-cAMP or a fluorescently labeled estrogen conjugate) with or without the inhibitor.

-

Uptake: Incubate for a short period to allow substrate uptake.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader.

-

Data Analysis: Subtract the background fluorescence from cells not expressing the transporters. Calculate the percentage of inhibition for each this compound concentration and determine the Kᵢ value.

Conclusion

This compound is a naturally occurring depsidone with significant potential in both antibacterial drug discovery and the study of drug metabolism. Its well-defined mechanism of action against a crucial bacterial enzyme, PheRS, makes it an attractive scaffold for the development of novel antibiotics. Furthermore, its potent inhibition of the clinically important OATP1B1 and OATP1B3 transporters highlights its utility as a chemical probe and underscores the need to consider its effects in drug interaction studies. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound and its analogs.

References

- 1. Lecanora gangaleoides Nyl. [italic.units.it]

- 2. New class of bacterial phenylalanyl-tRNA synthetase inhibitors with high potency and broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo inhibitors of Escherichia coli phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Leoidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoidin is a naturally derived small molecule isolated from Lichen gangaleoides with a dual mechanism of action, positioning it as a compound of interest for both infectious diseases and clinical pharmacology. It demonstrates potent antibacterial activity through the inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) and exhibits significant inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its inhibitory activities, and outlines the experimental methodologies used for its characterization. All quantitative data are presented in tabular format for clarity, and key molecular pathways are visualized using diagrams.

Core Pharmacological Activities

This compound's pharmacological profile is characterized by two primary inhibitory actions:

-

Antibacterial Activity: this compound is an antibacterial agent effective against both Gram-positive and Gram-negative pathogens. Its mechanism of action is the inhibition of phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in bacterial protein synthesis.[1]

-

Transporter Inhibition: this compound acts as an inhibitor of the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1] These transporters are located on the basolateral membrane of hepatocytes and play a significant role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound's inhibitory activities.

Table 1: Inhibition of OATP1B1 and OATP1B3

| Target | Inhibition Constant (Ki) |

| OATP1B1 | 0.08 µM |

| OATP1B3 | 1.84 µM |

Data sourced from MedchemExpress, citing De Bruyn T, et al. Mol Pharmacol. 2013 Jun;83(6):1257-67.[1]

Table 2: Antibacterial Activity

| Target | IC50 |

| Phenylalanyl-tRNA synthetase (PheRS) | 42 µM |

Data sourced from MedchemExpress, citing Hu Y, et al. Antimicrob Agents Chemother. 2016 Jul 22;60(8):4820-9.[1]

Mechanism of Action Visualizations

The following diagrams illustrate the known mechanisms of action of this compound.

Caption: Inhibition of OATP1B1 and OATP1B3 by this compound.

Caption: this compound's inhibition of bacterial protein synthesis.

Experimental Protocols

Detailed experimental protocols from the primary referenced literature were not fully accessible. The following methodologies are based on standard practices and information derived from related publications and abstracts.

OATP1B1 and OATP1B3 Inhibition Assay

This in vitro assay is designed to determine the inhibitory potential of a compound on the OATP1B1 and OATP1B3 transporters.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human OATP1B1 or OATP1B3 are used. A mock-transfected cell line serves as a negative control.

-

Substrate: A fluorescent or radiolabeled probe substrate for OATP1B1 and OATP1B3 is utilized. Sodium fluorescein or [3H]-estradiol-17β-glucuronide are common choices.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and cultured to confluence.

-

On the day of the assay, the cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

The probe substrate is then added, and the cells are incubated for a defined time at 37°C to allow for substrate uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the substrate is quantified using a fluorescence plate reader or liquid scintillation counting.

-

-

Data Analysis: The uptake in mock-transfected cells is subtracted from the uptake in OATP-expressing cells to determine the transporter-mediated uptake. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The Ki value is determined by fitting the data to an appropriate enzyme inhibition model, such as the Cheng-Prusoff equation, using the IC50 value and the known Km of the substrate.

Caption: Workflow for the OATP inhibition assay.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the aminoacylation of tRNAPhe by PheRS.

-

Enzyme and Substrates: Purified bacterial PheRS, [14C]-labeled phenylalanine, and total tRNA from the target bacterial species (e.g., E. coli) are required. ATP is also a necessary substrate.

-

Assay Procedure:

-

The reaction mixture is prepared in a suitable buffer (e.g., HEPES buffer with MgCl2 and KCl) containing purified PheRS, total tRNA, and varying concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of [14C]-phenylalanine and ATP.

-

The mixture is incubated at 37°C for a specific time, allowing for the formation of [14C]-Phe-tRNAPhe.

-

The reaction is quenched, typically by the addition of a strong acid like trichloroacetic acid (TCA).

-

The precipitated macromolecules, including the charged tRNA, are collected on a filter membrane.

-

The unincorporated [14C]-phenylalanine is washed away.

-

The radioactivity retained on the filter, which corresponds to the amount of [14C]-Phe-tRNAPhe formed, is measured by liquid scintillation counting.

-

-

Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the PheRS inhibition assay.

Pharmacokinetics and ADME

As of the date of this document, there is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize its pharmacokinetic profile.

Summary and Future Directions

This compound presents a unique pharmacological profile with its dual inhibitory action on bacterial protein synthesis and human hepatic transporters. The potent inhibition of OATP1B1 and OATP1B3 suggests a high potential for drug-drug interactions, a critical consideration in any future clinical development. Its antibacterial activity against a broad spectrum of pathogens warrants further investigation, particularly in the context of rising antibiotic resistance.

Future research should focus on:

-

Elucidating the full pharmacokinetic profile of this compound.

-

Determining its in vivo efficacy in animal models of bacterial infection.

-

Investigating the clinical significance of its OATP inhibition and potential for drug-drug interactions.

-

Exploring its activity against a wider range of bacterial strains, including multidrug-resistant isolates.

References

Leoidin as an OATP1B1/OATP1B3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic anion transporting polypeptides OATP1B1 and OATP1B3 are crucial hepatic uptake transporters that govern the disposition of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetics and potential toxicity. Leoidin, a natural compound, has been identified as a potent inhibitor of both OATP1B1 and OATP1B3. This technical guide provides an in-depth overview of this compound's inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways regulating OATP1B1 and OATP1B3 function.

Introduction to OATP1B1 and OATP1B3

OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) are members of the solute carrier (SLC) superfamily of transporters.[1] They are predominantly expressed on the basolateral membrane of hepatocytes, where they mediate the uptake of a broad range of substrates from the blood into the liver.[1] These substrates include endogenous molecules like bile acids, bilirubin, and steroid conjugates, as well as a diverse group of drugs such as statins, certain chemotherapeutics, and antibiotics.[1] Given their critical role in hepatic clearance, inhibition of OATP1B1 and OATP1B3 is a significant concern in drug development, as it can lead to elevated systemic exposure of co-administered drugs and subsequent adverse effects.

This compound: A Dual Inhibitor of OATP1B1 and OATP1B3

This compound is a natural product that has demonstrated inhibitory activity against both OATP1B1 and OATP1B3. It has been characterized as a potent inhibitor of OATP1B1 and a moderately potent inhibitor of OATP1B3.

Quantitative Inhibition Data

The inhibitory potency of this compound and other selected compounds against OATP1B1 and OATP1B3, as determined by in vitro assays, is summarized in the table below. The data is derived from a study by De Bruyn et al. (2013), where a high-throughput in vitro transporter inhibition assay was developed using Chinese hamster ovary (CHO) cells transfected with either OATP1B1 or OATP1B3.[2] The assay utilized sodium fluorescein as the probe substrate.[2]

| Compound | OATP1B1 Ki (µM) | OATP1B3 Ki (µM) |

| This compound | 0.08 | 1.84 |

| Rifampicin | 1.3 | 1.1 |

| Darunavir | 2.0 | 2.7 |

| Atorvastatin | 0.3 | 1.5 |

| Pravastatin | 3.6 | - |

| Rosuvastatin | 0.8 | 2.1 |

Data sourced from De Bruyn T, et al. Mol Pharmacol. 2013 Jun;83(6):1257-67.[2]

Experimental Protocols

The following section details the methodology for determining the inhibitory activity of compounds like this compound against OATP1B1 and OATP1B3. This protocol is based on the methods described in the primary literature.[2][3]

Cell Culture and Transfection

-

Cell Line: Chinese hamster ovary (CHO) cells are commonly used.

-

Transfection: Stably transfect CHO cells with plasmids containing the cDNA for human OATP1B1 or OATP1B3. A mock-transfected cell line (containing an empty vector) should be used as a control.

-

Culture Conditions: Grow the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). For transfected cells, a selection agent such as G418 is included in the culture medium to maintain plasmid expression.[3]

In Vitro Inhibition Assay

-

Cell Seeding: Seed the transfected and mock-transfected CHO cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Preparation of Assay Solutions:

-

Uptake Buffer: Prepare a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at physiological pH (7.4).

-

Substrate Solution: Prepare a solution of the probe substrate, such as sodium fluorescein or fluorescein-methotrexate (FMTX), in the uptake buffer at a concentration close to its Km value for the transporters.[2][4]

-

Inhibitor Solutions: Prepare a dilution series of the test compound (e.g., this compound) in the uptake buffer.

-

-

Assay Procedure:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with the inhibitor solutions or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding the substrate solution (containing the inhibitor) to each well.

-

Incubate for a specific time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular concentration of the fluorescent substrate using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence values of the mock-transfected cells from the values of the OATP1B1/OATP1B3-expressing cells to determine the transporter-mediated uptake.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for OATP1B1/OATP1B3 Inhibition Assay```dot

References

The Antibacterial Spectrum of Leoidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoidin is an antibacterial agent with a mechanism of action centered on the inhibition of a crucial bacterial enzyme, phenylalanyl-tRNA synthetase (PheRS). This inhibition effectively halts protein synthesis, leading to the cessation of bacterial growth. This technical guide provides an in-depth overview of the antibacterial properties of this compound, including its known mechanism of action and generalized experimental protocols for assessing its efficacy. While specific quantitative data on the antibacterial spectrum of this compound is not extensively available in public literature, this guide furnishes the methodologies required to generate such data.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound has been identified as one such compound, targeting a fundamental process in bacterial physiology – protein synthesis. Its specific target, phenylalanyl-tRNA synthetase (PheRS), is an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid phenylalanine. By inhibiting PheRS, this compound prevents the incorporation of phenylalanine into newly synthesized polypeptides, thereby arresting bacterial growth.

Mechanism of Action

This compound functions as a competitive inhibitor of phenylalanyl-tRNA synthetase (PheRS). The known inhibitory concentration (IC50) for PheRS is 42 μM. This inhibition disrupts the normal process of protein synthesis in bacteria.

The process can be visualized as follows:

Caption: this compound inhibits phenylalanyl-tRNA synthetase (PheRS), preventing the formation of phenylalanyl-tRNA(Phe) and subsequently halting protein synthesis at the ribosome.

Antibacterial Spectrum

While this compound is known to be active against both Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the available scientific literature. To determine the antibacterial spectrum of this compound, a standardized method such as the broth microdilution assay is recommended.

Data Presentation: Hypothetical MIC Data Structure

Quantitative data on the antibacterial spectrum of this compound should be summarized in a clear and structured format. The following table illustrates how such data would be presented.

| Bacterial Species | Gram Stain | ATCC Strain No. | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | Data not available |

| Enterococcus faecalis | Positive | 29212 | Data not available |

| Streptococcus pneumoniae | Positive | 49619 | Data not available |

| Escherichia coli | Negative | 25922 | Data not available |

| Pseudomonas aeruginosa | Negative | 27853 | Data not available |

| Klebsiella pneumoniae | Negative | 700603 | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standardized method for determining the MIC of this compound against a panel of bacteria.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PheRS.

Materials:

-

Purified bacterial PheRS enzyme

-

This compound

-

ATP (Adenosine triphosphate)

-

L-[14C]-Phenylalanine (radiolabeled)

-

tRNA specific for phenylalanine (tRNA-Phe)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing reaction buffer, ATP, and L-[14C]-Phenylalanine.

-

-

Inhibition Reaction:

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the PheRS enzyme.

-

Incubate for a defined period at an optimal temperature (e.g., 37°C).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold TCA. This will precipitate the charged tRNA (tRNA-Phe) along with other macromolecules.

-

-

Filtration and Washing:

-

Filter the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA to remove unincorporated L-[14C]-Phenylalanine.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA-Phe.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Bacterial Protein Synthesis Inhibition Assay

This assay confirms that the inhibition of PheRS by this compound leads to the inhibition of overall protein synthesis in whole bacterial cells.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

Radiolabeled amino acid (e.g., [35S]-Methionine or [3H]-Leucine)

-

Lysis buffer

-

TCA

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Bacterial Culture and Treatment:

-

Grow a bacterial culture to mid-logarithmic phase.

-

Add different concentrations of this compound to the culture.

-

Include a positive control (known protein synthesis inhibitor, e.g., chloramphenicol) and a negative control (no inhibitor).

-

-

Radiolabeling:

-

Add the radiolabeled amino acid to each culture and incubate for a short period to allow for its incorporation into newly synthesized proteins.

-

-

Cell Lysis and Precipitation:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins with cold TCA.

-

-

Filtration and Washing:

-

Collect the precipitated proteins on glass fiber filters.

-

Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.

-

-

Data Analysis:

-

Determine the effect of different this compound concentrations on the rate of protein synthesis.

-

Conclusion

This compound presents a promising avenue for the development of new antibacterial drugs due to its targeted inhibition of the essential bacterial enzyme PheRS. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its antibacterial spectrum and mechanism of action. Further research to generate specific MIC data against a broad panel of clinically relevant bacteria is crucial for advancing the development of this compound as a potential therapeutic agent.

Preliminary Research on the Therapeutic Potential of Luteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of luteolin, a naturally occurring flavonoid. It summarizes key findings from preclinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this promising compound. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction to Luteolin

Luteolin is a common flavonoid found in a wide variety of plants, including many fruits, vegetables, and medicinal herbs.[1] It has been the subject of extensive research due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties. These biological effects are attributed to its ability to modulate various cellular signaling pathways, making it a compound of significant interest for therapeutic development.

Therapeutic Potential of Luteolin

Luteolin has demonstrated therapeutic potential across a range of disease models, primarily focusing on cancer, neurodegenerative disorders, and inflammatory conditions.

Luteolin has been shown to inhibit the proliferation of various cancer cell types and suppress tumor growth in animal models.[2] Its anti-cancer properties are associated with the induction of apoptosis, inhibition of cell proliferation and metastasis, and the suppression of angiogenesis.[2]

Table 1: Quantitative Data on the Anti-Cancer Effects of Luteolin

| Cell Line | Cancer Type | Assay | Luteolin Concentration | Observed Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 20 and 40 µM | Cytotoxic effects, induction of apoptosis | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Invasion Assay | 5 and 10 µM (non-cytotoxic) | Inhibition of migration and invasion | [3] |

| MDA-MB-231 & MCF-7 | Breast Cancer | Cell Survival Assay | 100 µmol/L | Significant inhibition of cell growth | [4] |

| BGC-823 | Gastric Cancer | Western Blot | 20, 40, and 60 µM | Reduced expression of p-PI3K, p-AKT, and p-mTOR | [5] |

| HeLa | Cervical Cancer | Cell Viability Assay | 5, 10, and 20 µM | Time- and concentration-dependent decrease in cell viability | [6] |

Luteolin has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. It has been demonstrated to reduce the generation of amyloid-beta (Aβ) plaques and attenuate neuroinflammation.

Table 2: Quantitative Data on the Neuroprotective Effects of Luteolin

| Animal Model | Disease Model | Luteolin Dosage | Route of Administration | Observed Effect | Reference |

| Streptozotocin-induced rats | Alzheimer's Disease | 10 and 20 mg/kg | Chronic treatment | Improved spatial learning and memory | [7] |

| Tg2576 mice | Traumatic Brain Injury-induced Alzheimer's Disease | 20 mg/kg daily for 15 days | Intraperitoneal (ip) | Abolished accelerated Aβ deposition and neuroinflammation | [8] |

| 3xTg-AD mice | Alzheimer's Disease | 20 and 40 mg/kg/day for 3 weeks | Intraperitoneal (ip) | Improved spatial learning and memory, inhibited neuroinflammation | [9] |

| Aβ1–42-injected mice | Alzheimer's Disease | 80 mg/kg/day for 2 weeks | Oral | Inhibited neuroinflammation and amyloidogenesis | [10] |

Luteolin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Luteolin

| Cell Line | Inducing Agent | Luteolin Concentration | Assay | Observed Effect | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | 5-25 µM | Griess Assay, ELISA | Dose-dependent inhibition of NO and PGE2 production | [11] |

| RAW 264.7 | Lipopolysaccharide (LPS) | 4 µM | ELISA | Significant reduction of IL-1β and PGE-2 levels | [12] |

| HaCaT | Tumor Necrosis Factor (TNF) | 50 and 100 µM | ELISA, Western Blot | Reduced NF-κB p65 phosphorylation and DNA-binding activity | [13] |

| HUVECs | Tumor Necrosis Factor-α (TNF-α) | 5 µM | Western Blot, Immunofluorescence | Inhibited phosphorylation and nuclear translocation of NF-κB p65 |

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The two primary pathways identified are the PI3K/Akt and NF-κB signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Luteolin has been shown to inhibit this pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.

The NF-κB pathway is a key regulator of the inflammatory response. Luteolin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the therapeutic potential of luteolin.

The investigation of luteolin's therapeutic potential typically follows a standardized workflow, from initial in vitro screening to in vivo validation.

4.2.1. Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of luteolin (e.g., 5-25 µM) for 30 minutes.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/ml.

-

Nitric Oxide (NO) Measurement: After 16 hours of LPS stimulation, the concentration of nitrite in the culture medium is measured using the Griess reagent as an indicator of NO production.[11]

-

Cytokine Measurement (ELISA): After 8 hours of LPS stimulation, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.[11]

4.2.2. Anti-Cancer Activity in MDA-MB-231 Breast Cancer Cells

-

Cell Culture: MDA-MB-231 cells are maintained in a suitable medium such as DMEM with 10% FBS.

-

Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with different concentrations of luteolin (e.g., 20 and 40 µM) for 24-48 hours. Cell viability is assessed using the MTS assay.[3]

-

Transwell Invasion Assay: To assess cell invasion, the upper chamber of a Transwell plate is coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium containing luteolin (e.g., 5 and 10 µM). The lower chamber contains a medium with a chemoattractant. After 24 hours, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[3]

-

Western Blot Analysis: Cells are treated with luteolin (e.g., 20, 40, 60 µM) for 48 hours. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the PI3K/Akt pathway (e.g., p-PI3K, p-Akt) and apoptosis-related proteins.[5]

4.2.3. Neuroprotective Effects in an Alzheimer's Disease Animal Model

-

Animal Model: A common model involves the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers into the brains of mice to induce Alzheimer's-like pathology.[10]

-

Luteolin Administration: Following the induction of the disease model, mice are treated with luteolin (e.g., 80 mg/kg/day) via oral gavage for a specified period, such as two weeks.[10]

-

Behavioral Testing: Cognitive function is assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory.[7]

-

Immunohistochemistry and Western Blotting: After the treatment period, brain tissues are collected. Immunohistochemistry is used to visualize Aβ plaques and neuroinflammation markers (e.g., GFAP for astrocytes, Iba1 for microglia). Western blotting is used to quantify the levels of proteins involved in amyloidogenesis and synaptic function.[10]

Conclusion

The preliminary research on luteolin strongly supports its potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate key signaling pathways like PI3K/Akt and NF-κB provides a solid mechanistic basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of luteolin-based therapies. Future research should focus on clinical trials to validate these preclinical findings and on developing novel drug delivery systems to enhance the bioavailability of luteolin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorating effect of luteolin on memory impairment in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease | MDPI [mdpi.com]

- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scitepress.org [scitepress.org]

- 12. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]

- 13. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Leoidin: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive protocols for the experimental use of Leoidin, a potent inhibitor of OATP1B1, OATP1B3, and phenylalanyl-tRNA synthetase (PheRS).

Introduction

This compound is a natural product known for its inhibitory activity against Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and phenylalanyl-tRNA synthetase (PheRS).[1] This dual activity makes it a valuable tool for studying drug transport and protein synthesis in both mammalian and bacterial systems. Its antibacterial properties stem from the inhibition of PheRS, a crucial enzyme in bacterial protein synthesis.[1] In mammalian cells, its ability to block OATP1B1 and OATP1B3, which are involved in the uptake of various endogenous compounds and xenobiotics into the liver, makes it relevant for drug-drug interaction studies.

Physicochemical Properties and Solubility

A clear understanding of this compound's physical and chemical characteristics is fundamental for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 105350-54-7 | [1] |

| Molecular Formula | C₁₈H₁₄Cl₂O₇ | |

| Molecular Weight | 413.21 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF, Ethanol, and Methanol. Quantitative solubility data is not readily available. It is recommended to determine the solubility limit for specific experimental needs. | [2] |

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. Due to the lack of specific quantitative solubility data, the following protocols provide a general guideline. Researchers should empirically determine the maximum concentration for their specific solvent and experimental conditions.

Stock Solution Preparation (General Protocol)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (200 proof), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.13 mg of this compound in 1 mL of solvent.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.

-

Sterilization: If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Working Solution Preparation

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the final desired concentration using the appropriate sterile culture medium or assay buffer.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines).

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

OATP1B1/OATP1B3 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on OATP1B1 and OATP1B3 transporters.

Materials:

-

HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected control cells.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Probe substrate for OATP1B1/OATP1B3 (e.g., fluorescent substrate like 8-fluorescein-cAMP or a radiolabeled substrate).

-

This compound working solutions at various concentrations.

-

Positive control inhibitor (e.g., rifampicin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

96-well plates, clear bottom, black or white walls for fluorescence or luminescence detection.

-

Plate reader (fluorescence or scintillation counter).

Procedure:

-

Cell Seeding: Seed the OATP1B1/1B3-expressing and mock-transfected cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Preparation of Assay Plate: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation with this compound: Add the this compound working solutions (at various concentrations) and the positive control to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO or ethanol as the test compounds). Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Substrate Addition: Add the OATP1B1/1B3 probe substrate to all wells and incubate for a specific duration (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Detection: Lyse the cells according to the substrate detection method (e.g., add lysis buffer for fluorescence measurement). Measure the intracellular accumulation of the substrate using a plate reader.

-

Data Analysis: Subtract the background signal from mock-transfected cells. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibition of PheRS activity by this compound.

Materials:

-

Purified bacterial Phenylalanyl-tRNA Synthetase (PheRS).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT).

-

ATP.

-

L-[¹⁴C]-Phenylalanine.

-

Total tRNA from the target bacterial species.

-

This compound working solutions at various concentrations.

-

Positive control inhibitor (if available).

-

Trichloroacetic acid (TCA), 5% (w/v), ice-cold.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and L-[¹⁴C]-Phenylalanine.

-

Inhibitor Addition: Add this compound working solutions at various concentrations, a positive control, and a vehicle control to separate reaction tubes.

-

Enzyme and tRNA Addition: Initiate the reaction by adding purified PheRS enzyme and total tRNA to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Precipitation: Stop the reaction by adding ice-cold 5% TCA. This will precipitate the [¹⁴C]-Phe-tRNA along with other macromolecules.

-

Filtration: Filter the reaction mixtures through glass fiber filters. The charged tRNA will be retained on the filter.

-

Washing: Wash the filters with cold 5% TCA to remove unincorporated [¹⁴C]-Phenylalanine.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition data against the logarithm of the this compound concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on mammalian or bacterial cells.

Materials:

-

Target cells (e.g., cancer cell line or bacterial strain).

-

Appropriate cell culture medium or bacterial growth medium.

-

This compound working solutions at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach (for adherent cells) or acclimate.

-

Treatment: Add this compound working solutions at a range of concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under appropriate culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest.

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Positive control antibiotic.

-

Incubator.

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a growth control (bacteria in medium without any compound).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: Hypothetical signaling pathway of this compound.

Caption: General experimental workflow for this compound characterization.

Summary of Quantitative Data

The following table summarizes the known inhibitory activities of this compound against its primary targets.

| Target | Organism/System | Assay Type | Inhibitory Value | Reference |

| OATP1B1 | Human (CHO cells) | Sodium fluorescein uptake | Kᵢ = 0.08 µM | [1] |

| OATP1B3 | Human (CHO cells) | Sodium fluorescein uptake | Kᵢ = 1.84 µM | [1] |

| Phenylalanyl-tRNA synthetase (PheRS) | Bacterial | Enzyme inhibition | IC₅₀ = 42 µM | [1] |

These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the biological activities of this compound.

References

Application of Leoidin in Drug Transport Studies: Information Not Currently Available

The successful generation of detailed Application Notes and Protocols for a compound in drug transport studies is contingent upon the availability of foundational research data. This typically includes, but is not limited to:

-

Physicochemical Properties: Information on the compound's structure, solubility, and stability is crucial for designing experiments.

-

Mechanism of Action: Understanding how the compound interacts with cellular components, particularly drug transporters, is fundamental.

-

In Vitro and In Vivo Data: Experimental results from cell-based assays (e.g., Caco-2 permeability assays), studies on specific transporters (e.g., P-glycoprotein ATPase assays), and animal models are necessary to build comprehensive protocols.

-

Signaling Pathway Involvement: If the compound modulates any cellular signaling pathways to affect drug transport, details of these pathways are required for accurate visualization.

Without any of this foundational information for "Leoidin," it is not possible to create the requested detailed application notes, protocols, data tables, or visualizations.

For researchers, scientists, and drug development professionals interested in studying a novel compound's effect on drug transport, a general workflow would involve a series of established experimental protocols.

General Experimental Workflow for Investigating a Novel Compound in Drug Transport

The following diagram outlines a typical experimental workflow for characterizing a new chemical entity's potential as a modulator of drug transport.

Caption: General experimental workflow for characterizing a novel compound's role in drug transport.

Should information on "this compound" become available, a detailed application note and protocol can be developed following a similar structure, incorporating specific data and methodologies relevant to the compound.

Techniques for Measuring Leoidin's IC50 Values: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Leoidin against its known molecular targets: Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and Phenylalanyl-tRNA synthetase (PheRS). These protocols are intended to guide researchers in accurately quantifying the potency of this compound and understanding its potential therapeutic applications.

Introduction to this compound and its Targets

This compound is a natural product known to exhibit inhibitory activity against several key biological targets. Understanding its potency, expressed as IC50 values, is crucial for its development as a potential therapeutic agent. The primary targets of this compound identified to date are:

-

OATP1B1 and OATP1B3: These are influx transporters predominantly expressed on the basolateral membrane of hepatocytes. They play a critical role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions.

-

Phenylalanyl-tRNA synthetase (PheRS): This essential enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. Inhibition of PheRS can disrupt protein production, making it a target for antimicrobial agents. This compound has been identified as an inhibitor of bacterial PheRS with an IC50 value of 42 μM.[1]

Data Presentation: this compound IC50 Values

The following table summarizes the known IC50 and Ki values for this compound against its targets. This information is critical for designing experiments and for the comparison of results.

| Target | Compound | IC50/Ki Value (µM) | Cell Line/System | Substrate | Reference |

| OATP1B1 | This compound | 0.08 (Ki) | CHO cells | Sodium Fluorescein | [1] |

| OATP1B3 | This compound | 1.84 (Ki) | CHO cells | Sodium Fluorescein | [1] |

| Phenylalanyl-tRNA synthetase (PheRS) | This compound | 42 (IC50) | Bacterial | Phenylalanine | [1] |

Experimental Protocols

The following sections provide detailed protocols for determining the IC50 values of this compound against its primary targets.

Protocol 1: OATP1B1 and OATP1B3 Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the IC50 of this compound for OATP1B1 and OATP1B3 using a fluorescent substrate.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with OATP1B1 or OATP1B3.

-

Wild-type (non-transfected) CHO or HEK293 cells (for background subtraction).

-

Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

This compound stock solution (in DMSO).

-

Fluorescent substrate (e.g., Sodium Fluorescein or Fluorescein-methotrexate - FMTX).

-

Known OATP1B1/1B3 inhibitor (e.g., Rifampicin) as a positive control.

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the transfected and wild-type cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in uptake buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. Also, prepare solutions of the positive control inhibitor.

-

Assay Initiation:

-

Wash the cell monolayers twice with pre-warmed uptake buffer.

-

Add the this compound dilutions or control solutions to the respective wells.

-

Add the fluorescent substrate to all wells at a concentration close to its Km value for the respective transporter.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of substrate uptake.

-

Assay Termination:

-

Rapidly aspirate the assay solution from the wells.

-

Wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular substrate.

-

-

Cell Lysis and Fluorescence Measurement:

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

-

Data Analysis:

-

Subtract the fluorescence values of the wild-type cells from the values of the transfected cells to obtain the transporter-specific uptake.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This protocol outlines a biochemical assay to measure the inhibition of PheRS by this compound based on the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified bacterial Phenylalanyl-tRNA synthetase (PheRS).

-

Total tRNA from the same bacterial source (e.g., E. coli).

-

L-[¹⁴C]-Phenylalanine (radiolabeled substrate).

-

ATP (Adenosine triphosphate).

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP).

-

This compound stock solution (in DMSO).

-

Positive control inhibitor (if available).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Ethanol, 70% (v/v).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, purified PheRS enzyme, and total tRNA.

-

Inhibitor Addition: Add varying concentrations of this compound or the positive control to the reaction mixture. Include a control with no inhibitor (100% activity) and a background control with no enzyme.

-

Reaction Initiation: Initiate the reaction by adding L-[¹⁴C]-Phenylalanine.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes) within the linear range of the enzymatic reaction.

-

Reaction Termination and Precipitation:

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 10 minutes to precipitate the tRNA.

-

-

Filtration and Washing:

-

Filter the precipitate through glass fiber filters.

-

Wash the filters three times with cold 5% TCA and then once with 70% ethanol to remove unincorporated radiolabeled phenylalanine.

-

-

Radioactivity Measurement:

-

Dry the filters.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PheRS activity for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflows and the signaling pathways potentially affected by this compound.

Caption: Workflow for OATP1B1/1B3 Inhibition Assay.

Caption: Workflow for PheRS Inhibition Assay.

Caption: Potential Signaling Impact of OATP1B1/3 Inhibition.

Caption: Dual Role of PheRS and its Inhibition.

References

Application Notes and Protocols: Leoidin in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols used to evaluate the synergistic potential of leoidin, a phenylalanyl-tRNA synthetase (PheRS) inhibitor, when used in combination with other classes of antibiotics. The information is intended to guide researchers in designing and executing experiments to identify and quantify synergistic interactions, a critical step in combating antimicrobial resistance.

Introduction to this compound and Antibiotic Synergy

This compound is an antibacterial agent that functions by inhibiting the bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein synthesis.[1] This targeted mechanism of action makes it a candidate for combination therapy. The rationale behind antibiotic combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Synergistic combinations can enhance efficacy, reduce the required dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of drug resistance.

The primary methods for assessing antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis. These methods allow for the quantitative determination of interactions, which can be classified as synergistic, additive, indifferent, or antagonistic.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically targeting and inhibiting phenylalanyl-tRNA synthetase (PheRS). This enzyme is crucial for the first step of protein synthesis, catalyzing the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By inhibiting PheRS, this compound effectively halts the production of proteins necessary for bacterial growth and survival.

Caption: Mechanism of action of this compound.

Experimental Protocols for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic.

Materials:

-

This compound stock solution

-

Stock solution of the second antibiotic

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound and the second antibiotic in the appropriate broth medium. The concentration range should typically span from 4-8 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

-

-

Set up the Checkerboard Plate:

-

In a 96-well plate, add 50 µL of broth to all wells.

-

Along the x-axis (e.g., columns 2-11), add 50 µL of serially diluted this compound.

-

Along the y-axis (e.g., rows B-G), add 50 µL of the serially diluted second antibiotic. This creates a matrix of varying concentrations of both drugs.

-

Include control wells:

-

Row H: this compound only (to determine its MIC).

-

Column 12: Second antibiotic only (to determine its MIC).

-

A well with no antibiotics for a growth control.

-

A well with broth only for a sterility control.

-

-

-

Inoculation:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the final bacterial inoculum to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well that shows no growth:

-

FIC of this compound (FIC_A) = MIC of this compound in combination / MIC of this compound alone

-

FIC of second antibiotic (FIC_B) = MIC of second antibiotic in combination / MIC of second antibiotic alone

-

-

Calculate the FIC Index (FICI) for each well:

-

FICI = FIC_A + FIC_B

-

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Caption: Experimental workflow for the checkerboard assay.

Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.

Objective: To determine if the combination of this compound and another antibiotic results in an increased rate of bacterial killing compared to the individual agents.

Materials:

-

This compound

-

Second antibiotic

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Incubator shaker

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Preparation:

-

Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in multiple flasks containing the appropriate broth.

-

-

Experimental Setup:

-

Prepare flasks with the following conditions (concentrations are typically based on the MIC values obtained from the checkerboard assay or previous experiments):

-

Growth control (no antibiotic)

-

This compound alone (e.g., at 0.5x, 1x, and 2x MIC)

-

Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)

-

Combination of this compound and the second antibiotic at synergistic concentrations identified in the checkerboard assay.

-

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Count:

-

Perform serial dilutions of the collected aliquots in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Interpret the results:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

-

Caption: Experimental workflow for time-kill curve analysis.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Note: The following data is illustrative as specific experimental data for this compound combinations is not publicly available. These tables demonstrate how to present such data.

Table 1: MICs of this compound and a Hypothetical Antibiotic X Alone and in Combination against Staphylococcus aureus

| Antibiotic(s) | MIC (µg/mL) |

| This compound Alone | 8 |

| Antibiotic X Alone | 16 |

| This compound in Combination | 2 |

| Antibiotic X in Combination | 4 |

Table 2: FIC and FICI Calculation for the Combination of this compound and Hypothetical Antibiotic X

| Combination | FIC_this compound | FIC_Antibiotic_X | FICI | Interpretation |

| This compound + Antibiotic X | 0.25 | 0.25 | 0.5 | Synergy |